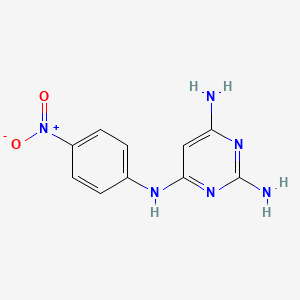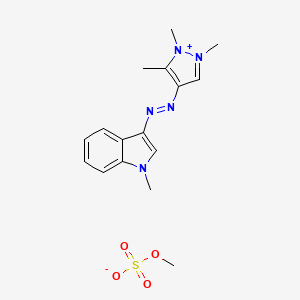
1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium methyl sulphate is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium methyl sulphate typically involves the following steps:
Formation of the Azo Group: The azo group is formed by the reaction of an aromatic amine with nitrous acid, resulting in the formation of a diazonium salt. This diazonium salt then reacts with another aromatic compound to form the azo compound.
Methylation: The compound undergoes methylation to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium methyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield aromatic amines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: May be used in staining techniques for microscopy.
Industry: Used in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium methyl sulphate involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form aromatic amines, which can then interact with biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium chloride
- 1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium bromide
Uniqueness
1,2,3-Trimethyl-5-((1-methyl-1H-indol-3-yl)azo)-1H-pyrazolium methyl sulphate is unique due to its specific methyl sulphate group, which may impart different solubility, reactivity, and biological activity compared to its chloride and bromide counterparts.
Properties
CAS No. |
75284-34-3 |
|---|---|
Molecular Formula |
C16H21N5O4S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(1-methylindol-3-yl)-(1,2,3-trimethylpyrazol-1-ium-4-yl)diazene;methyl sulfate |
InChI |
InChI=1S/C15H18N5.CH4O4S/c1-11-13(10-19(3)20(11)4)16-17-14-9-18(2)15-8-6-5-7-12(14)15;1-5-6(2,3)4/h5-10H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
DSTXLXLXQYCVCA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=[N+](N1C)C)N=NC2=CN(C3=CC=CC=C32)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


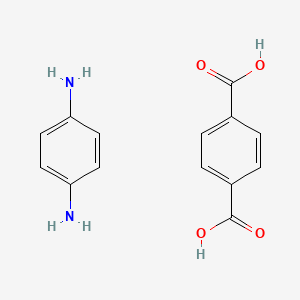

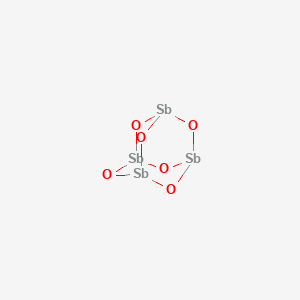
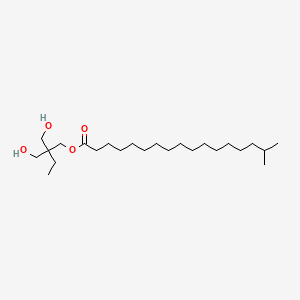


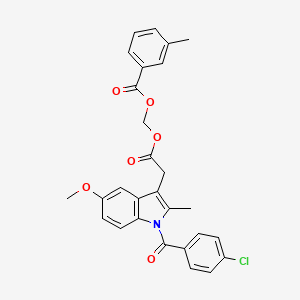
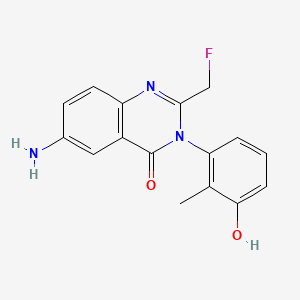

![Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate](/img/structure/B13758440.png)
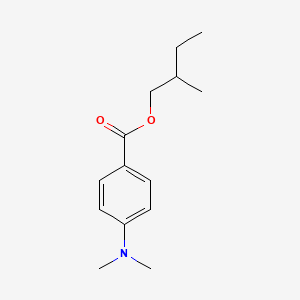

![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)
